3-cyclopropyl-1-((2-methylthiazol-4-yl)methyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
3-cyclopropyl-1-((2-methylthiazol-4-yl)methyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1-((2-methylthiazol-4-yl)methyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps, starting with the preparation of the core triazole ring. One common synthetic route includes the reaction of cyclopropylamine with 2-methylthiazole-4-carboxylic acid chloride to form an intermediate, which is then further reacted with phenylhydrazine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenyl group can be oxidized to form phenol derivatives.
Reduction: : The triazole ring can be reduced to form aminotriazole derivatives.
Substitution: : The methyl group on the thiazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Oxidation: : Phenol derivatives
Reduction: : Aminotriazole derivatives
Substitution: : Substituted thiazole derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as an antimicrobial agent. Its ability to inhibit the growth of various microorganisms makes it a candidate for developing new antibiotics.
Medicine
The compound has been studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Its unique structure allows it to interact with specific molecular targets, making it a valuable compound in drug discovery.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, such as fungicides and herbicides. Its triazole structure is known to enhance the efficacy of these products.
Mechanism of Action
The mechanism by which 3-cyclopropyl-1-((2-methylthiazol-4-yl)methyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, leading to the inhibition of their activity. This can result in the suppression of microbial growth or the modulation of biological pathways involved in inflammation and cancer.
Comparison with Similar Compounds
Similar Compounds
4-phenyl-1H-1,2,4-triazol-5-one
2-methylthiazole-4-carboxylic acid
Cyclopropylamine
Uniqueness
3-cyclopropyl-1-((2-methylthiazol-4-yl)methyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one stands out due to its unique combination of functional groups, which contribute to its diverse biological activities and industrial applications
Properties
IUPAC Name |
5-cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-phenyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-11-17-13(10-22-11)9-19-16(21)20(14-5-3-2-4-6-14)15(18-19)12-7-8-12/h2-6,10,12H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIFQBMINXPYEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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